Tert-butyl hydroxy(methyl)carbamate

Catalog No.
S665234
CAS No.
19689-97-5
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl hydroxy(methyl)carbamate

CAS Number

19689-97-5

Product Name

Tert-butyl hydroxy(methyl)carbamate

IUPAC Name

tert-butyl N-hydroxy-N-methylcarbamate

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3

InChI Key

BFTVWTYYQWTLQL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)O

Organic Synthesis:

  • Protecting Group in Peptide Synthesis: Boc-glycine is widely employed as a protecting group in peptide synthesis. It safeguards the amino group (NH₂) of glycine during peptide chain formation, allowing selective manipulation of other functional groups within the peptide. Upon completion of the desired peptide sequence, Boc-glycine can be removed under specific conditions to reveal the free amino group, crucial for peptide functionality.

Medicinal Chemistry:

  • Drug Design and Development: Boc-glycine serves as a building block in the synthesis of various drug candidates. Its ability to form amides and carbamates with other molecules makes it valuable for exploring potential therapeutic agents with diverse properties. Research has explored its application in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

Material Science:

  • Polymer Synthesis and Modification: Boc-glycine can be incorporated into the structure of polymers, influencing their properties and functionalities. This allows researchers to tailor polymers for specific applications, such as drug delivery systems, biocompatible materials, and functional hydrogels.

Chemical Biology:

  • Studying Protein-Protein Interactions: Boc-glycine can be employed as a tool to investigate protein-protein interactions. By selectively modifying specific amino acid residues within proteins with Boc-glycine, researchers can probe the role of these residues in protein binding and function.

Tert-butyl hydroxy(methyl)carbamate is a carbamate compound characterized by the presence of a tert-butyl group attached to a hydroxymethyl group and a carbamate functional group. Its chemical formula is C6H13NO3C_6H_{13}NO_3, and it has a molecular weight of approximately 147.17 g/mol. This compound is known for its stability and versatility in various

  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine or hydroxyl compound. This deprotection is often facilitated by reagents such as trifluoroacetic acid or phosphoric acid .
  • Acylation: It can react with various acylating agents to form more complex structures, which is useful in synthesizing derivatives for pharmaceutical applications .
  • Curtius Rearrangement: In some synthetic pathways, tert-butyl hydroxy(methyl)carbamate can undergo Curtius rearrangement to yield isocyanates, which can further react with nucleophiles to form ureas or amines .

Tert-butyl hydroxy(methyl)carbamate can be synthesized through several methods:

  • Direct Reaction of Hydroxymethylamine with Tert-Butyl Isocyanate: This method involves the reaction of hydroxymethylamine with tert-butyl isocyanate under controlled conditions to yield the desired carbamate .
  • Using Di-tert-butyl Dicarbonate: A common method involves reacting di-tert-butyl dicarbonate with hydroxymethylamine, which leads to high yields of tert-butyl hydroxy(methyl)carbamate under mild conditions .
  • Alternative Synthetic Routes: Other methods may include variations involving protecting groups and subsequent deprotection steps tailored for specific applications in organic synthesis.

Tert-butyl hydroxy(methyl)carbamate finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Protecting Group Strategy: It is often used as a protecting group for amines during multi-step syntheses, allowing selective reactions without interfering functional groups .
  • Research

Interaction studies involving tert-butyl hydroxy(methyl)carbamate focus primarily on its reactivity with other chemical species rather than direct biological interactions. Key areas include:

  • Reactivity with Nucleophiles: The carbamate moiety can react with nucleophiles, making it useful for synthesizing various derivatives.
  • Stability Studies: Understanding its stability under different conditions (pH, temperature) helps optimize its use in synthesis and storage.

Tert-butyl hydroxy(methyl)carbamate shares structural similarities with several other carbamates. Here are some comparable compounds:

Compound NameSimilarity ScoreUnique Features
N-tert-Butoxycarbonylhydroxylamine0.79Used as a protecting group for amines
Tert-butyl (2-hydroxyethyl)(methyl)carbamate0.98Exhibits high gastrointestinal absorption
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate0.76Potential insecticide analog
Tert-butyl methyl(2-(methylamino)ethyl)carbamate0.90Involved in medicinal chemistry applications

Uniqueness

Tert-butyl hydroxy(methyl)carbamate is distinguished by its specific combination of functional groups that enable versatile reactivity while maintaining stability under various conditions. Its ability to act as both a protecting group and a reactive intermediate sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.

XLogP3

0.6

Other CAS

19689-97-5

Wikipedia

Tert-butyl hydroxy(methyl)carbamate

Dates

Modify: 2023-08-15

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